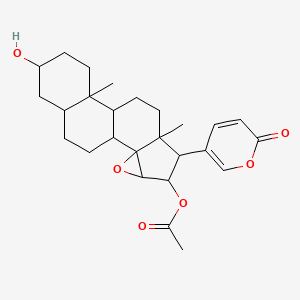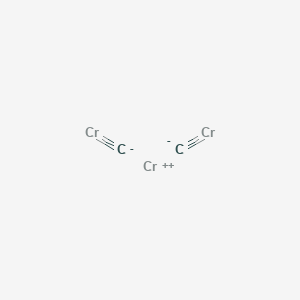
chromium(2+);methanidylidynechromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its high hardness and excellent wear resistance, making it a valuable material in various industrial applications. This refractory ceramic material is commonly used as a coating to enhance resistance to wear, corrosion, and high temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium carbide is typically produced through a reaction between chromium metal and carbon at high temperatures . The metal chromium powder carbonization method involves combining carbon black with electrolytic chromium to pulverize 325 mesh metal chromium powder. This mixture is then dry-mixed with a ball mill and formed using pressure above 1 T/cm². The pressurized powder is placed into a graphite pan or crucible and heated to 1500-1700°C in a hydrogen stream, allowing the carbonization reaction to generate chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide is produced using similar high-temperature carbonization methods. The process involves heating chromium metal with carbon sources like carbon black or graphite in a controlled environment to ensure the formation of chromium carbide .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Chromium carbide can be oxidized in the presence of oxygen at high temperatures to form chromium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to produce metallic chromium.
Substitution: Chromium carbide can react with other metal carbides or nitrides to form mixed compounds.
Major Products:
Oxidation: Chromium oxide (Cr2O3)
Reduction: Metallic chromium (Cr)
Substitution: Mixed metal carbides or nitrides
Applications De Recherche Scientifique
Chromium carbide has a wide range of applications in scientific research and industry :
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in bioremediation and environmental cleanup.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in cutting tools, metalworking tools, and wear-resistant parts.
Mécanisme D'action
The mechanism by which chromium carbide exerts its effects involves its interaction with various molecular targets and pathways . In biological systems, chromium compounds can activate enzymes like AMP-activated protein kinase (AMPK), which plays a role in carbohydrate and lipid metabolism. Chromium carbide’s high hardness and wear resistance are attributed to its strong covalent bonding between chromium and carbon atoms, which enhances its mechanical properties .
Comparaison Avec Des Composés Similaires
Chromium carbide can be compared with other similar compounds, such as:
Chromium(III) oxide (Cr2O3): Known for its high corrosion resistance and use as a pigment.
Chromium(II) chloride (CrCl2): Used in various chemical reactions and as a reducing agent.
Chromium(III) nitrate (Cr(NO3)3): Utilized in the preparation of other chromium compounds and as a catalyst.
Chromium carbide stands out due to its unique combination of high hardness, wear resistance, and thermal stability, making it a preferred choice for applications requiring durable and long-lasting materials .
Propriétés
Formule moléculaire |
C2Cr3 |
|---|---|
Poids moléculaire |
180.01 g/mol |
Nom IUPAC |
chromium(2+);methanidylidynechromium |
InChI |
InChI=1S/2C.3Cr/q2*-1;;;+2 |
Clé InChI |
GVEHJMMRQRRJPM-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[Cr].[C-]#[Cr].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


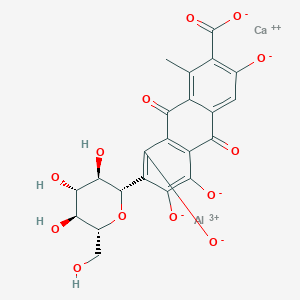
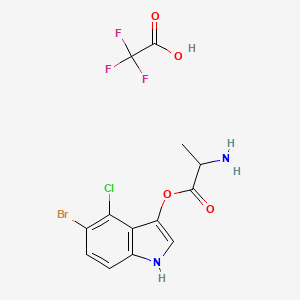
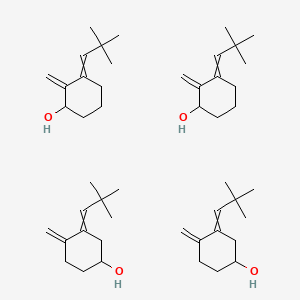
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)
![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
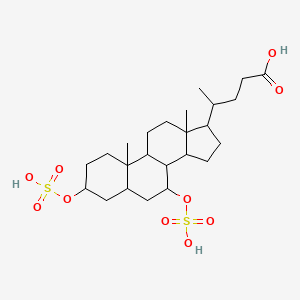
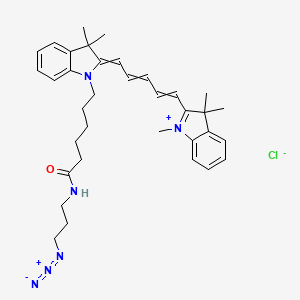
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)
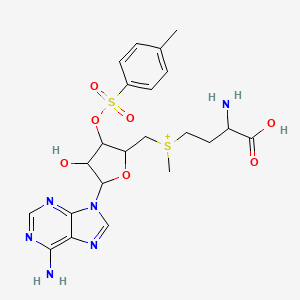

![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
